molecular formula C5H9F3O2 B2735578 1,1,1-Trifluoro-3-methoxybutan-2-ol CAS No. 1861967-76-1

1,1,1-Trifluoro-3-methoxybutan-2-ol

Cat. No.: B2735578
CAS No.: 1861967-76-1
M. Wt: 158.12
InChI Key: CDJYXSLXQBWHJZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-methoxybutan-2-ol can be achieved through several routes. One common method involves the reaction of 3-methoxy-2-butanol with trifluoromethylating agents under specific conditions. Industrial production methods may involve the use of trifluoromethyl iodide or trifluoromethyl sulfonate as the trifluoromethylating agents, with the reaction typically carried out in the presence of a base such as potassium carbonate .

Chemical Reactions Analysis

1,1,1-Trifluoro-3-methoxybutan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1,1,1-Trifluoro-3-methoxybutan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-methoxybutan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins and enzymes by binding to their active sites .

Comparison with Similar Compounds

1,1,1-Trifluoro-3-methoxybutan-2-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,1,1-trifluoro-3-methoxybutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O2/c1-3(10-2)4(9)5(6,7)8/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJYXSLXQBWHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)(F)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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